![molecular formula C23H50ClNS B14204834 1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride CAS No. 828933-64-8](/img/structure/B14204834.png)
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil, making it an effective emulsifier and detergent.
準備方法
The synthesis of 1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride typically involves the quaternization of tertiary amines. One common method includes the reaction of N,N-dimethyl-1-dodecanamine with an alkyl halide, such as octyl chloride, in the presence of a base. The reaction conditions often require a solvent like ethanol and a temperature range of 50-70°C. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, often resulting in the exchange of the chloride ion with other anions. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.
Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.
作用機序
The compound exerts its effects primarily through its surfactant properties. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, reducing surface tension and allowing for the formation of micelles. This mechanism is crucial in applications like emulsification and detergency. In biological systems, the compound can disrupt cell membranes, leading to cell lysis and death, which underpins its antimicrobial activity.
類似化合物との比較
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium chloride: Similar surfactant properties but with a longer hydrophobic tail.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Tetrabutylammonium chloride: Often used as a phase transfer catalyst but lacks the long hydrophobic tail. The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in certain emulsification and antimicrobial applications.
特性
CAS番号 |
828933-64-8 |
|---|---|
分子式 |
C23H50ClNS |
分子量 |
408.2 g/mol |
IUPAC名 |
dodecyl-dimethyl-(octylsulfanylmethyl)azanium;chloride |
InChI |
InChI=1S/C23H50NS.ClH/c1-5-7-9-11-13-14-15-16-17-19-21-24(3,4)23-25-22-20-18-12-10-8-6-2;/h5-23H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
NSYQFIRXJYKFGO-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC[N+](C)(C)CSCCCCCCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)
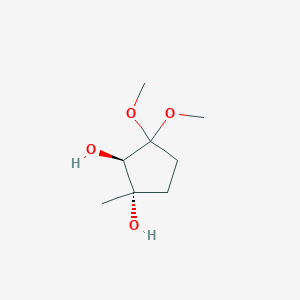

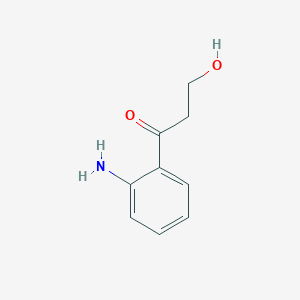

![Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B14204795.png)
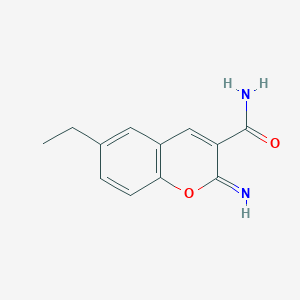
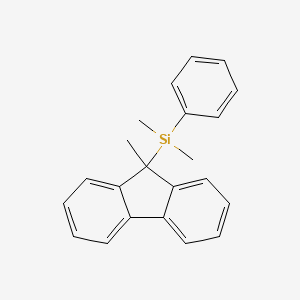
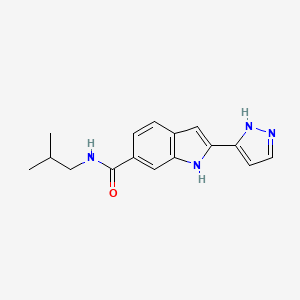
![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
![N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine](/img/structure/B14204829.png)
